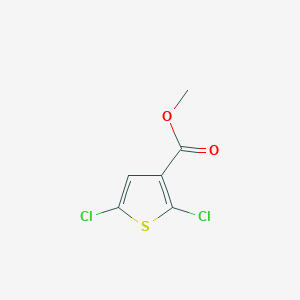

Methyl 2,5-dichlorothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

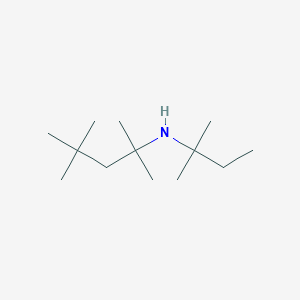

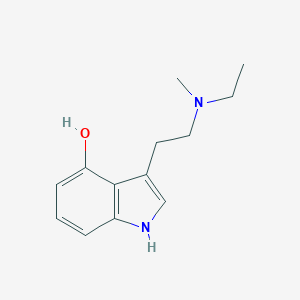

“Methyl 2,5-dichlorothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O2S . It has a molecular weight of 211.066 . The IUPAC name for this compound is methyl 2,5-dichloro-1H-1lambda3-thiophene-3-carboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dichlorothiophene-3-carboxylate” can be represented by the InChI code: 1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2,5-dichlorothiophene-3-carboxylate” is a compound with a molecular weight of 211.066 . The compound should be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

1. Reactions and Derivatives Formation

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, demonstrate significant reactivity. These compounds, after undergoing halogenation, react with alcohols to yield thiophene-2,4-diols. Subsequent reactions lead to the formation of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids in high yields, showcasing their potential in synthetic organic chemistry (Corral & Lissavetzky, 1984).

2. Thermolysis and Structural Studies

Studies on the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, a related compound, led to the discovery of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate. This compound's structure was confirmed through X-ray crystal structure determination, indicating the importance of these compounds in understanding molecular structures and reactions under heat (Gillespie et al., 1979).

3. Electrochemical Reduction Studies

The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, revealing insights into their reduction and dimer products. This research is significant for understanding the electrochemical properties of these compounds, which could have implications in various fields, such as materials science or electrochemistry (Rejňák et al., 2004).

4. Tautomeric Properties and Derivative Synthesis

The study of trihalogenated hydroxythiophenes, including derivatives of methyl 2,5-dichlorothiophene-3-carboxylate, has shed light on their tautomeric properties. These compounds have been used to synthesize various derivatives, revealing their versatility in organic synthesis (Skramstad et al., 2000).

5. Polymerization and Electrolytes

Methyl 2,5-dichlorothiophene carboxylate has been used in the dehalogenative polymerization process, leading to the creation of water-soluble polymeric electrolytes. These electrolytes have applications in the electrochemical polymerization of pyrrole, indicating potential use in material science and electronics (Masuda & Kaeriyama, 1994).

6. Facile Synthesis of Bicyclic Derivatives

Interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines leads to the formation of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. This synthesis method is significant for creating new bicyclic derivatives with potential applications in various fields of chemistry (Abu-El-Halawa et al., 2008).

Eigenschaften

IUPAC Name |

methyl 2,5-dichlorothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXPHMKCDRPIDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333856 |

Source

|

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dichlorothiophene-3-carboxylate | |

CAS RN |

145129-54-0 |

Source

|

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)